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Compound of Interest

Compound Name:
3'-Bromo-3-(4-

fluorophenyl)propiophenone

CAS No.: 898768-14-4

Cat. No.: B1327649

Get Quote

Executive Summary & Compound Identity
3'-Bromo-3-(4-fluorophenyl)propiophenone (CAS: 898768-14-4) is a halogenated

dihydrochalcone derivative serving as a critical intermediate in medicinal chemistry.[1][2] Its

structure features a central propan-1-one linker connecting two distinct aromatic systems: a

meta-brominated benzoyl ring and a para-fluorinated phenyl ring.

This scaffold is highly valued in drug discovery for two reasons:

The 3'-Bromine handle: Allows for late-stage diversification via palladium-catalyzed cross-

coupling (Suzuki-Miyaura, Buchwald-Hartwig).

The 4-Fluorophenyl moiety: Enhances metabolic stability (blocking P450 oxidation at the

para position) and increases lipophilicity, a common tactic in the design of CNS-active agents

(e.g., SSRI analogs).
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Property Specification

IUPAC Name
1-(3-Bromophenyl)-3-(4-fluorophenyl)propan-1-

one

CAS Registry Number 898768-14-4

Molecular Formula C₁₅H₁₂BrFO

Molecular Weight 307.16 g/mol

Predicted LogP ~4.4 (Highly Lipophilic)

H-Bond Acceptors 1 (Carbonyl Oxygen)

H-Bond Donors 0

Physical State
Solid (Predicted MP: 50–60 °C based on

analogs)

Chemical Reactivity & Mechanistic Insights
Understanding the reactivity profile is essential for utilizing this compound effectively in

synthesis. The molecule possesses three distinct reactive centers.

A. The Ketone (C=O)
The carbonyl group is susceptible to nucleophilic attack.

Reduction: Treatment with NaBH₄ yields the corresponding secondary alcohol (1-(3-

bromophenyl)-3-(4-fluorophenyl)propan-1-ol), a precursor to ether-based SSRI

pharmacophores.

Reductive Amination: Reaction with primary/secondary amines under reducing conditions

yields γ-arylpropylamines.

B. The Aryl Bromide (Ar-Br)
Located at the meta position, the bromine atom is electronically activated for metal-halogen

exchange or transition-metal catalysis.
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Lithiation: Treatment with n-BuLi at -78°C generates the aryl lithium species, which can trap

electrophiles (e.g., CO₂, aldehydes).

Cross-Coupling: An excellent substrate for Suzuki coupling to install biaryl systems.

C. The Alpha-Carbon (α-CH₂)
The methylene group adjacent to the carbonyl is acidic (pKₐ ~19-20).

Enolate Chemistry: Treatment with bases (LDA, LiHMDS) allows for alkylation or aldol

reactions, increasing structural complexity.

Reactivity Visualization

3'-Bromo-3-(4-fluorophenyl)
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Enolate Alkylation
-> Alpha-Substituted

 Alpha-Deprotonation

Click to download full resolution via product page

Figure 1: Divergent synthetic pathways available from the propiophenone core.

Synthesis Protocol: The Chemoselective Route
While Friedel-Crafts acylation is possible, it often suffers from regioselectivity issues on the

bromobenzene ring. The most robust and scalable method is the Claisen-Schmidt

Condensation followed by Selective Reduction.

Step 1: Claisen-Schmidt Condensation
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Objective: Synthesize the chalcone intermediate, (E)-1-(3-bromophenyl)-3-(4-

fluorophenyl)prop-2-en-1-one.

Reagents:

3-Bromoacetophenone (1.0 eq)

4-Fluorobenzaldehyde (1.0 eq)

Sodium Hydroxide (NaOH) (1.2 eq, aq.)

Ethanol (Solvent)

Protocol:

Dissolve 3-bromoacetophenone and 4-fluorobenzaldehyde in Ethanol (5 mL/mmol).

Cool to 0°C. Add aqueous NaOH (10%) dropwise.

Stir at room temperature for 4–6 hours. A precipitate (the chalcone) usually forms.

Workup: Filter the solid, wash with cold water and cold ethanol. Recrystallize from

Ethanol/Water.

Step 2: Chemoselective Reduction (The Critical Step)
Challenge: Reducing the alkene (C=C) without debrominating the aryl ring (Ar-Br) or reducing

the ketone (C=O). Standard Pd/C hydrogenation often leads to debromination.

Recommended Method:Wilkinson’s Catalyst or NaBH₄/NiCl₂. We will detail the NaBH₄/NiCl₂

method as it is cost-effective and highly chemoselective for conjugated alkenes.

Reagents:

Chalcone Intermediate (from Step 1)

Nickel(II) Chloride hexahydrate (NiCl₂·6H₂O) (0.1 eq)

Sodium Borohydride (NaBH₄) (2.0 eq)
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Methanol/THF (3:1)

Protocol:

Dissolve the chalcone and NiCl₂·6H₂O in MeOH/THF.

Cool to 0°C.

Add NaBH₄ portion-wise (Caution: Gas evolution). The solution will turn black (formation of

nickel boride active species).

Stir for 30–60 minutes. Monitor by TLC (disappearance of the yellow chalcone spot).

Quench: Add saturated NH₄Cl solution.

Extraction: Extract with Ethyl Acetate (3x). Dry over MgSO₄.

Purification: Flash chromatography (Hexanes/EtOAc) yields the target dihydrochalcone.

Synthesis Workflow Diagram
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3-Bromoacetophenone

Step 1: Aldol Condensation
NaOH, EtOH, RT

4-Fluorobenzaldehyde

INTERMEDIATE:
(E)-Chalcone Derivative
(Contains C=C alkene)

Step 2: Chemoselective Reduction
NaBH4, NiCl2 (cat.), MeOH

(Preserves Ar-Br)

TARGET:
3'-Bromo-3-(4-fluorophenyl)

propiophenone

Click to download full resolution via product page

Figure 2: Two-step synthesis ensuring regiocontrol and preservation of the aryl bromide.

Analytical Validation (Self-Validating System)
To ensure the integrity of the synthesized compound, the following analytical signals must be

verified. This acts as a quality control checklist.
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Technique Expected Signal Mechanistic Confirmation

¹H NMR
Triplet (~3.0 ppm) & Triplet

(~3.3 ppm)

Confirms reduction of the

chalcone double bond to the

saturated -CH₂-CH₂- linker.

¹H NMR

Absence of vinylic protons

(6.5–8.0 ppm range specific

doublet)

Confirms full consumption of

the chalcone intermediate.

¹H NMR
Aromatic multiplet (4H) with

distinct F-coupling

Confirms presence of the 4-

fluorophenyl group.

IR Spectroscopy Strong peak at ~1680 cm⁻¹

Confirms the conjugated

ketone (C=O) is intact (not

reduced to alcohol).

Mass Spec (MS) M+ and [M+2] peaks (1:1 ratio)

Confirms presence of one

Bromine atom (isotopic pattern

⁷⁹Br/⁸¹Br).

Applications in Drug Development
This compound is not just a final product but a "privileged structure" intermediate.

SSRI Development: The 3-phenyl-3-aryloxypropylamine scaffold (found in

Fluoxetine/Atomoxetine) can be accessed by reducing the ketone to an alcohol, followed by

etherification and amination. The 3'-bromo group allows for the creation of "hybrid" drugs

where the bromine is replaced by heteroaromatics to tune receptor binding affinity.

Metabolic Probes: The fluorine atom blocks metabolic hydroxylation at the para position,

extending the half-life of derived drug candidates.

Photoaffinity Labeling: The aryl bromide can be converted into azides or other photo-reactive

groups to map binding sites in biological assays.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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